4-(4-Methoxyphenyl)isoxazol-5-amine
CAS No.: 183666-47-9
Cat. No.: VC20902399
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 183666-47-9 |
---|---|
Molecular Formula | C10H10N2O2 |
Molecular Weight | 190.2 g/mol |
IUPAC Name | 4-(4-methoxyphenyl)-1,2-oxazol-5-amine |
Standard InChI | InChI=1S/C10H10N2O2/c1-13-8-4-2-7(3-5-8)9-6-12-14-10(9)11/h2-6H,11H2,1H3 |
Standard InChI Key | IDNIKDCAFQCCIS-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=C(ON=C2)N |
Canonical SMILES | COC1=CC=C(C=C1)C2=C(ON=C2)N |
Introduction
Chemical Structure and Properties
Molecular Structure
4-(4-Methoxyphenyl)isoxazol-5-amine consists of an isoxazole core structure with a 4-methoxyphenyl substituent at position 4 and an amino group at position 5. The isoxazole ring is a five-membered heterocyclic system containing oxygen and nitrogen atoms at adjacent positions, which confers specific electronic properties to the molecule . The methoxy group attached to the phenyl ring enhances the compound's lipophilicity and can influence its biological interactions through electronic effects and hydrogen bonding capabilities.
Physical and Chemical Properties
The key physical and chemical properties of 4-(4-Methoxyphenyl)isoxazol-5-amine are summarized in Table 1:
Synthesis Methods
Nitrile Oxide Cycloaddition
One of the most common approaches for synthesizing isoxazole derivatives involves the [3+2] cycloaddition reaction of nitrile oxides with alkynes:
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Formation of the nitrile oxide intermediate from the corresponding aldoxime
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Cycloaddition reaction with an appropriate alkyne to form the isoxazole ring
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Subsequent functionalization to introduce the amine group at position 5
Synthesis from Nitrile Compounds
Another effective approach involves the reaction of nitrile compounds with hydroxylamine hydrochloride in the presence of a base. The general procedure is as follows:
A solution of the appropriate nitrile compound (approximately 10 mmol) and sodium hydroxide (approximately 21 mmol) in water is prepared. Hydroxylamine hydrochloride (approximately 11 mmol) is added, and the mixture is heated at 100°C for 3 hours. After cooling to room temperature, the precipitated product is filtered, washed with water, and dried under vacuum to obtain the desired isoxazole derivative .
Industrial Production Methods
For larger-scale production, more efficient methods have been developed, including:
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Microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields
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Flow chemistry approaches for continuous production
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Green chemistry protocols that minimize waste and environmental impact
Chemical Reactivity
Nucleophilic Substitution Reactions
The amine group at position 5 of 4-(4-Methoxyphenyl)isoxazol-5-amine makes it an excellent nucleophile, enabling various substitution reactions for further functionalization. Table 2 summarizes common nucleophilic substitution reactions:
Reaction Type | Reagents/Conditions | Product | Potential Applications |
---|---|---|---|
Alkylation | Alkyl halides, K₂CO₃, DMF, 25°C | N-Alkylated derivatives | Enhanced bioavailability, receptor targeting |
Acylation | Acyl chlorides, Et₃N, CHCl₃ | N-Acylated derivatives | Improved solubility, prodrug design |
Sulfonylation | Sulfonyl chlorides, pyridine | N-Sulfonylated products | Enzyme inhibitors, antibacterial compounds |
Urea formation | Isocyanates, THF, rt | Urea derivatives | Anti-inflammatory agents |
Reactions at the Isoxazole Ring
The isoxazole ring in 4-(4-Methoxyphenyl)isoxazol-5-amine can undergo several transformations:
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Electrophilic substitution reactions (though limited due to the electron-deficient nature of the isoxazole ring)
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Ring-opening reactions under specific conditions (such as reducing environments)
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Cycloaddition reactions to form more complex heterocyclic systems
Diazotization and Subsequent Reactions
The primary amine in 4-(4-Methoxyphenyl)isoxazol-5-amine can undergo diazotization followed by various transformations:
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Replacement with halogens (Sandmeyer reaction)
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Introduction of hydroxyl groups
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Formation of azo compounds for potential dye applications
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Triazene formation when reacted with imidazoles or other heterocycles
Biological Activities
Anticancer Activity
Isoxazole derivatives structurally related to 4-(4-Methoxyphenyl)isoxazol-5-amine have demonstrated significant anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including induction of apoptosis and cell cycle arrest.
A study on similar isoxazole derivatives revealed potent antiproliferative effects against lung cancer cell lines (A549), with IC₅₀ values comparable to or better than the standard drug erlotinib . Table 3 presents comparative antiproliferative activity data:
Compound | IC₅₀ (μM) against A549 | Cell Death (%) after 72h | Mechanism of Action |
---|---|---|---|
Erlotinib (Standard) | ~25 | 70.2 ± 1.0 | EGFR inhibition |
Compound 5a | 17.34 | 72.4 ± 2.1 | Apoptosis induction |
Compound 5b | 18.32 | 76.9 ± 1.6 | Cell cycle arrest |
Compound 5e | ~25 | 82.6 ± 1.4 | EGFR tyrosine kinase inhibition |
The anticancer potential of 4-(4-Methoxyphenyl)isoxazol-5-amine may be attributed to its structural features, particularly the methoxyphenyl group, which can influence receptor binding and cellular uptake. |
Analgesic Activity
Derivatives of isoxazoles containing the 4-methoxyphenyl moiety have demonstrated significant analgesic properties in experimental models. A study on N-(4-methoxyphenyl)-5-phenyl-4,5-dihydroisoxazol-3-amine derivatives showed promising analgesic activity using Eddy's hot plate method .
The results indicated that compounds designated as BSM-IIIC and BSM-IIIF exhibited potent analgesic activity, while BSM-IIIA and BSM-IIID showed moderate activity. This suggests that 4-(4-Methoxyphenyl)isoxazol-5-amine may possess analgesic properties that could be beneficial for pain management applications.
Anti-inflammatory Properties
The anti-inflammatory potential of isoxazole derivatives has been documented in several studies. These compounds can inhibit inflammatory processes by modulating the production of pro-inflammatory cytokines and mediating inflammatory signaling pathways.
Given its structural similarity to known anti-inflammatory isoxazoles, 4-(4-Methoxyphenyl)isoxazol-5-amine may exhibit anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs .
Antimicrobial Activity
Isoxazole derivatives have demonstrated antimicrobial activity against various bacterial strains. The presence of the methoxy group in 4-(4-Methoxyphenyl)isoxazol-5-amine could enhance its interaction with bacterial cell components, potentially leading to antibacterial effects .
Studies on related compounds suggest activity against both Gram-positive and Gram-negative bacteria, indicating the broad-spectrum antimicrobial potential of this class of compounds.
Crystal Structure Analysis
X-ray Crystallographic Studies
While specific crystallographic data for 4-(4-Methoxyphenyl)isoxazol-5-amine is limited, studies on related isoxazole derivatives provide valuable insights into their molecular structures and packing arrangements. A study on 5-amino-3-(4-methoxyphenyl)isoxazole, a positional isomer of our target compound, revealed important structural features .
The crystal structure analysis showed that the dihedral angle between the isoxazole and phenyl rings is 7.30(13)°, indicating a nearly planar arrangement that facilitates π-electron delocalization across the molecular framework. This structural feature may contribute to the stability and reactivity of these compounds.
Intermolecular Interactions
In the crystal packing of 5-amino-3-(4-methoxyphenyl)isoxazole, molecules are linked via N—H⋯N hydrogen bonds, forming chains propagating along the direction with a C(5) motif . Additionally, weak N—H⋯π interactions contribute to the three-dimensional packing arrangement.
Hirshfeld surface analysis revealed that the most significant intermolecular contacts are H⋯H (36.1%) followed by C⋯H/H⋯C (31.3%) . These contacts play a crucial role in stabilizing the crystal structure and may influence the physical properties of the compound.
Structure-Activity Relationship Studies
Influence of Substituents
Structure-activity relationship (SAR) studies on isoxazole derivatives have provided insights into how structural modifications affect biological activity. The position and nature of substituents on the isoxazole ring and the phenyl group significantly influence the biological properties of these compounds.
In the case of 4-(4-Methoxyphenyl)isoxazol-5-amine, the methoxy group at the para position of the phenyl ring can enhance lipophilicity and membrane permeability, while the amine group at position 5 of the isoxazole ring provides a site for hydrogen bonding with potential biological targets.
Positional Isomers and Their Activities
Comparing 4-(4-Methoxyphenyl)isoxazol-5-amine with its positional isomers reveals how the arrangement of substituents affects biological activity. Table 4 presents a comparison of the target compound with structurally related isomers:
Applications in Medicinal Chemistry
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